molecular formula C17H14N2O3S B2970734 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid CAS No. 927982-98-7

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid

Cat. No. B2970734
CAS RN: 927982-98-7
M. Wt: 326.37
InChI Key: WJXHSCMCRCLBNQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid, commonly known as MPAC, is a chemical compound that belongs to the family of thiazole carboxylic acids. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Allosteric Modulation of Hemoglobin

Research has indicated the potential use of derivatives related to 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid in the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents. These compounds have been studied for their ability to allosterically modulate hemoglobin, potentially offering clinical or biological benefits in conditions that require reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The study identified several compounds with strong allosteric effects on hemoglobin, suggesting their utility in medical and biological applications related to oxygen delivery and utilization (Randad et al., 1991).

Synthesis of Constrained Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of compounds including this compound, have been highlighted for their value as mimics of protein secondary structures such as helices, β-sheets, and turns. A study reported a versatile chemical route to synthesize orthogonally protected ATCs, which are crucial for designing peptides and proteins with desired structural and functional properties. This synthesis route is adaptable to a wide variety of lateral chains, enhancing the utility of ATCs in peptide design and protein engineering (Mathieu et al., 2015).

Electronic Structure and Hydrogen Bonding Analysis

A detailed study using density functional theory explored the electronic structure, spectral features, and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid, a compound structurally related to this compound. This research provides insights into the stability, molecular properties, and solvent effects on hydrogen bonding within this class of compounds. Such information is vital for understanding the chemical behavior and potential applications of these molecules in various scientific and technological contexts (Singh et al., 2019).

properties

IUPAC Name

4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-15(16(20)21)23-17(18-11)19-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXHSCMCRCLBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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